(1S)-1-(5-Bromo-2-thienyl)-2,2,2-trifluoroethylamine
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Overview
Description
(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine is a chemical compound that features a bromothiophene ring and a trifluoroethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable catalyst to brominate thiophene, followed by a reaction with trifluoroethanamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The bromothiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroethanamine group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
(5-bromothiophen-2-yl)methanamine: Similar structure but lacks the trifluoroethanamine group.
4-(5-bromothiophen-2-yl)benzonitrile: Contains a benzonitrile group instead of the trifluoroethanamine group
Uniqueness
(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine is unique due to the presence of both the bromothiophene ring and the trifluoroethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H5BrF3NS |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H5BrF3NS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2,5H,11H2/t5-/m1/s1 |
InChI Key |
WQJQYIQFPDPGCN-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(C(F)(F)F)N |
Origin of Product |
United States |
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